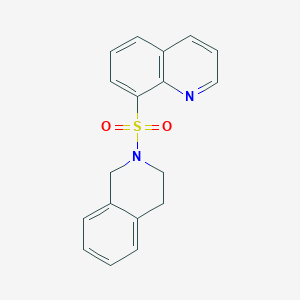

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline” is a chemical compound with the molecular formula C18H16N2O2S and a molecular weight of 324.4 . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

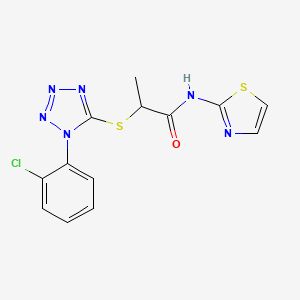

Molecular Structure Analysis

The molecular structure of “8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline” consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .

Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

Quinoline derivatives, including the compound , have been used in the development of third-generation photovoltaics . These compounds have properties that make them suitable for use in photovoltaic cells, such as their absorption spectra and energy levels . They have been implemented in both polymer solar cells and dye-synthesized solar cells .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are also good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their properties make them suitable for use in these devices, which are used in a variety of applications, including display technology .

Transistors

In addition to their use in photovoltaics and OLEDs, quinoline derivatives are also used in transistors . These devices are fundamental components in many electronic devices, and the properties of quinoline derivatives make them suitable for this application .

Biomedical Applications

Quinoline derivatives are being considered as materials for biomedical applications . While the specific applications are not detailed in the source, this suggests a wide range of potential uses in the medical field .

Antimicrobial Applications

Compounds containing the 8-hydroxyquinoline nucleus, which includes the compound , have demonstrated antimicrobial effects . This makes them potentially useful in the development of new antimicrobial drugs .

Anticancer Applications

These compounds have also shown anticancer effects . This suggests that they could be used in the development of new treatments for various types of cancer .

Antifungal Applications

In addition to their antimicrobial and anticancer effects, these compounds have also demonstrated antifungal effects . This could make them useful in the treatment of various fungal infections .

Industrial Chemistry

Quinolines have a variety of applications in industrial chemistry . While the specific applications of the compound are not detailed in the source, this suggests that it could have a wide range of uses in this field .

Wirkmechanismus

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a broad range of pharmacological potential . They can bind to a diverse range of targets with high affinities .

Mode of Action

It is known that quinoline derivatives interact with their targets in a variety of ways . For instance, some quinoline-based compounds have shown potent antifungal activity, with the most active derivatives inhibiting fungal growth at very low concentrations .

Biochemical Pathways

Quinoline derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It is known that quinoline derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Eigenschaften

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSRXUFSPWCLKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)

methanone](/img/structure/B3018996.png)

![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B3018998.png)

![3-((5-(butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3019001.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3019006.png)

![[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid](/img/structure/B3019010.png)

![[4-[(3-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3019014.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3019016.png)